1-(2-Fluorophenyl)-2-nitropropene 1-(2-Fluorophenyl)-2-nitropropene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16173541
InChI: InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+
SMILES:
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol

1-(2-Fluorophenyl)-2-nitropropene

CAS No.:

Cat. No.: VC16173541

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-2-nitropropene -

Specification

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
IUPAC Name 1-fluoro-2-[(E)-2-nitroprop-1-enyl]benzene
Standard InChI InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+
Standard InChI Key SIKJWKHYKLQDSS-VOTSOKGWSA-N
Isomeric SMILES C/C(=C\C1=CC=CC=C1F)/[N+](=O)[O-]
Canonical SMILES CC(=CC1=CC=CC=C1F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)-2-Nitropropene (Extrapolated from Analog Data )

PropertyValue
Molecular Weight181.16 g/mol
Density~1.23 g/cm3^3
Boiling Point~262.2°C at 760 mmHg
Flash Point~112.4°C
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, acetone)

The electron-withdrawing nitro group and fluorine substituent render the molecule highly polarized, facilitating nucleophilic attacks at the β-carbon (Michael acceptor activity) .

Synthesis and Manufacturing

Catalytic Nitration of Propenyl Precursors

A patented method for synthesizing 2-nitropropane derivatives involves the reaction of acetone with ammonia and hydrogen peroxide in the presence of a TS-1 titanium silicalite catalyst . While this process primarily yields 2-nitropropane, modifications to the starting materials (e.g., substituting acetone with fluorinated acetophenones) could theoretically produce 1-(2-fluorophenyl)-2-nitropropene. Key reaction parameters include:

  • Temperature: 40–80°C (optimal for nitro group formation) .

  • Pressure: 0.1–0.2 MPa (prevents volatilization of reactants).

  • Molar Ratios:

    • Acetone:Ammonia = 1:1–3

    • Acetone:Hydrogen Peroxide = 1:0.5–2

Table 2: Reaction Conditions for Nitropropene Synthesis

ParameterOptimal RangeEffect on Yield
Temperature60–70°CMaximizes nitro selectivity
Catalyst Loading20–40 wt%Enhances conversion rate
Reaction Time6–8 hoursBalances conversion and side reactions

Byproduct Management

Physicochemical Properties and Reactivity

Electronic Effects of Fluorine Substitution

The ortho-fluorine substituent exerts strong inductive (-I) and mesomeric (-M) effects, which:

  • Decrease electron density at the aromatic ring, reducing electrophilic substitution reactivity.

  • Enhance polarization of the propenyl double bond, increasing susceptibility to nucleophilic additions .

Applications and Functional Utility

Pharmaceutical Intermediate

1-Phenyl-2-nitropropene analogs are precursors to amphetamines (e.g., Adderall) via reduction of the nitro group to an amine . Fluorination at the 2-position could modulate the pharmacokinetics of resultant drugs by altering lipophilicity and metabolic stability.

Herbicidal Activity

Nitropropenes exhibit herbicidal properties through inhibition of plant acetolactate synthase (ALS). Fluorine substitution may enhance soil persistence or leaf permeability, though specific data on 2-fluorophenyl derivatives remain unpublished .

Regulatory and Environmental Considerations

No specific regulations govern 1-(2-fluorophenyl)-2-nitropropene, but its production and use likely fall under general guidelines for nitro compounds and fluorinated organics. Environmental persistence and bioaccumulation potential remain unstudied.

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